Methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate
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Overview
Description
Methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)-4-pyrimidinecarboxylate is a complex organic compound that features a benzothiazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)-4-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)-4-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)-4-pyrimidinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)-4-pyrimidinecarboxylate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-N-(4-methylbenzoyl)alaninate
- Methyl 4-(1,3-benzothiazol-2-ylamino)butanoate
Uniqueness
Methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)-4-pyrimidinecarboxylate is unique due to its specific combination of benzothiazole and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14N4O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzothiazol-2-ylamino)-5-(methoxymethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H14N4O3S/c1-21-8-9-7-16-14(18-12(9)13(20)22-2)19-15-17-10-5-3-4-6-11(10)23-15/h3-7H,8H2,1-2H3,(H,16,17,18,19) |
InChI Key |
LMPRQLRKPUVEOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C(N=C1C(=O)OC)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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